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Compound of Interest

Compound Name: N,N-Dimethylpropionamide

Cat. No.: B147097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of N,N-
Dimethylpropionamide (DMPA) against other commonly used amide solvents: N,N-

Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone

(NMP). The following sections detail available data on acute toxicity, irritation, genotoxicity, and

reproductive toxicity, supported by summaries of relevant experimental methodologies.

Executive Summary
Amide solvents are indispensable in various research and industrial applications, including

drug development and manufacturing. However, concerns over their toxicity profiles

necessitate a careful evaluation of safer alternatives. This guide offers a side-by-side

comparison to aid in the informed selection of solvents. Based on the available data, N,N-
Dimethylpropionamide's toxicological profile is not as extensively characterized as DMF,

DMAC, and NMP. While qualitative statements from safety data sheets indicate potential

hazards for DMPA, a lack of comprehensive, standardized quantitative data hinders a direct

and complete comparison.
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The following tables summarize the available quantitative toxicity data for DMPA and the other

selected amide solvents. It is important to note the significant data gaps for DMPA, particularly

for oral and dermal acute toxicity, as well as for genotoxicity and reproductive toxicity endpoints

from studies following standardized guidelines.

Table 1: Acute Toxicity Data

Solvent
Chemical
Name

CAS No.
LD50
(Oral,
Rat)

LD50
(Dermal,
Rabbit)

LD50
(Intraperit
oneal,
Mouse)

LC50
(Inhalatio
n, Rat)

DMPA

N,N-

Dimethylpr

opionamid

e

758-96-3
Data not

available

Data not

available

875

mg/kg[1]

Data not

available

DMF

N,N-

Dimethylfor

mamide

68-12-2
2800

mg/kg[2]

4720

mg/kg[2]

Data not

available

9400

mg/m³ (2h,

mouse)[2]

DMAC

N,N-

Dimethylac

etamide

127-19-5
4930

mg/kg

2240

mg/kg

Data not

available

2475 ppm

(1h)

NMP

N-Methyl-

2-

pyrrolidone

872-50-4
3914

mg/kg

8000

mg/kg

Data not

available

>5.1 mg/L

(4h)

Table 2: Skin and Eye Irritation

Solvent Skin Irritation (Rabbit) Eye Irritation (Rabbit)

DMPA Causes skin irritation[3] Causes eye irritation[3]

DMF Irritating[2] Irritating[2]

DMAC Mildly irritating Irritating

NMP Mildly irritating Moderately irritating
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Table 3: Genotoxicity

Solvent
Ames Test
(Bacterial Reverse
Mutation)

In Vitro
Chromosome
Aberration

In Vivo
Micronucleus Test

DMPA Data not available Data not available Data not available

DMF Negative Positive Negative

DMAC Negative
Clastogenic at high

concentrations
Negative

NMP Negative Negative Negative

Table 4: Reproductive and Developmental Toxicity

Solvent Key Reproductive/Developmental Effects

DMPA Data not available[4]

DMF Embryotoxic in animals at high doses.

DMAC May damage the unborn child.

NMP
Known reproductive toxicant; may damage the

unborn child.[5]

Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD

(Organisation for Economic Co-operation and Development) guidelines, which are the

international standard for chemical safety testing.

Acute Oral Toxicity (Following OECD Guideline 401)
The acute oral toxicity test provides information on the health hazards likely to arise from a

single oral exposure to a substance.

Test Animals: Healthy, young adult rats of a single sex (or both, if appropriate) are used.
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Dosage: The test substance is administered in graduated doses to several groups of

animals, with one dose level per group. Doses are selected to cover a range that is expected

to produce a response from no effect to mortality.

Administration: The substance is administered orally by gavage in a single dose.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days.

Endpoint: The LD50 (median lethal dose), the statistically estimated dose that is expected to

be lethal to 50% of the test animals, is calculated.

Acute Dermal Toxicity (Following OECD Guideline 402)
This test assesses the potential hazard from a single dermal exposure to a substance.

Test Animals: Healthy young adult albino rabbits are typically used.

Preparation: The fur on the dorsal area of the trunk of the test animals is clipped 24 hours

before the test.

Application: The test substance is applied uniformly over an area of at least 10% of the body

surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

Exposure Duration: The exposure period is 24 hours.

Observation Period: After the exposure period, the residual test substance is removed, and

the animals are observed for 14 days for signs of toxicity and mortality.

Endpoint: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (Following OECD
Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible

(corrosion) skin damage.

Test Animals: A single healthy young adult albino rabbit is used for the initial test.
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Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a

small patch of clipped skin and covered with a gauze patch.

Exposure: The exposure duration is typically 4 hours.

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48,

and 72 hours after patch removal. The reactions are scored.

Confirmation: If the initial test does not show corrosive effects, the test is confirmed using

additional animals.

Acute Eye Irritation/Corrosion (Following OECD
Guideline 405)
This test assesses the potential of a substance to produce irritation or corrosion in the eye.

Test Animals: A single healthy young adult albino rabbit is used for the initial test.

Application: A 0.1 mL (liquid) or 0.1 g (solid) sample of the test substance is instilled into the

conjunctival sac of one eye. The other eye serves as a control.

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,

48, and 72 hours after application. The lesions are scored.

Confirmation: If the initial test does not show severe irritation or corrosion, the test is

confirmed with additional animals.

Bacterial Reverse Mutation Test (Ames Test) (Following
OECD Guideline 471)
This in vitro test is used to detect gene mutations induced by a chemical.

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine) are used.

Procedure: The bacterial strains are exposed to the test substance at various concentrations,

both with and without an exogenous metabolic activation system (S9 mix from rat liver).
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Endpoint: The number of revertant colonies (bacteria that have mutated back to a

prototrophic state and can grow on a minimal medium) is counted. A substance is considered

mutagenic if it causes a dose-dependent and reproducible increase in the number of

revertant colonies.

Mammalian Erythrocyte Micronucleus Test (Following
OECD Guideline 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Test Animals: Typically, mice or rats are used.

Administration: The test substance is administered to the animals, usually in two doses 24

hours apart, by an appropriate route.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last administration.

Analysis: The erythrocytes are analyzed for the presence of micronuclei, which are small,

extranuclear bodies containing chromosome fragments or whole chromosomes.

Endpoint: A significant, dose-related increase in the frequency of micronucleated

erythrocytes in treated animals indicates genotoxic potential.

Prenatal Developmental Toxicity Study (Following OECD
Guideline 414)
This study is designed to provide information on the effects of exposure to a substance on the

pregnant female and the developing embryo and fetus.

Test Animals: Pregnant female rats or rabbits are typically used.

Administration: The test substance is administered daily in graduated doses to several

groups of pregnant animals, typically from implantation to the day before cesarean section.

Evaluation of Dams: Maternal animals are observed for clinical signs of toxicity, and body

weight and food consumption are recorded.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized,

and the fetuses are removed by cesarean section. The fetuses are then examined for

external, visceral, and skeletal abnormalities.

Endpoints: Endpoints include maternal toxicity, pre- and post-implantation loss, fetal weight,

and the incidence of fetal malformations and variations.

Mandatory Visualization
The following diagrams illustrate key concepts and pathways related to the toxicity of amide

solvents.
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Caption: General workflow for assessing the toxicity of a chemical substance.
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Caption: Hypothesized pathway of DMF-induced hepatotoxicity.[2][6][7]
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Caption: Simplified logical relationship of NMP's reproductive toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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